
1-(4-fluorophenyl)-3H-2,1-benzoxaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole is a compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring.
準備方法
The synthesis of 1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under ambient temperature and pressure, making it suitable for industrial-scale production .
化学反応の分析
1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron atom, using reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce boron-containing alcohols .
科学的研究の応用
1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole involves the inhibition of leucyl-tRNA synthetase, an essential enzyme for protein synthesis in fungi . By inhibiting this enzyme, the compound disrupts protein synthesis, leading to the death of the fungal cells. This mechanism is particularly effective against fungi that cause onychomycosis .
類似化合物との比較
1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole can be compared to other benzoxaboroles such as tavaborole and crisaborole. While all these compounds share a similar boron-containing structure, they differ in their specific applications and mechanisms of action:
Tavaborole: Primarily used as an antifungal agent for the treatment of onychomycosis.
Crisaborole: Used as a topical treatment for atopic dermatitis due to its anti-inflammatory properties.
The uniqueness of 1-(4-Fluorophenyl)-1,3-dihydrobenzo[c][1,2]oxaborole lies in its specific inhibition of leucyl-tRNA synthetase, making it a potent antifungal agent .
特性
分子式 |
C13H10BFO |
|---|---|
分子量 |
212.03 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C13H10BFO/c15-12-7-5-11(6-8-12)14-13-4-2-1-3-10(13)9-16-14/h1-8H,9H2 |
InChIキー |
BFLMAEOEXPXWGZ-UHFFFAOYSA-N |
正規SMILES |
B1(C2=CC=CC=C2CO1)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B13994732.png)
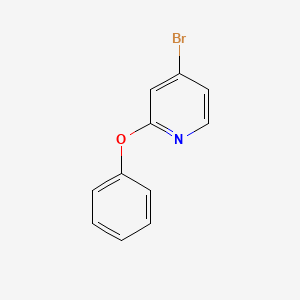
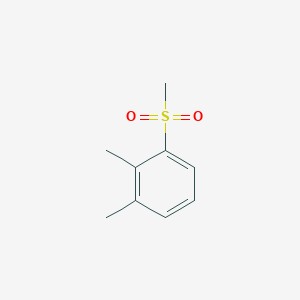
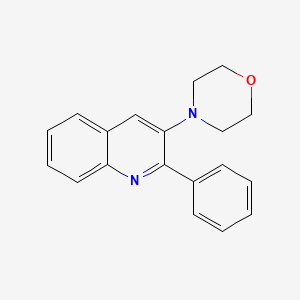
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)
![3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13994764.png)
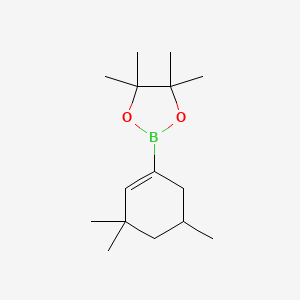
![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)
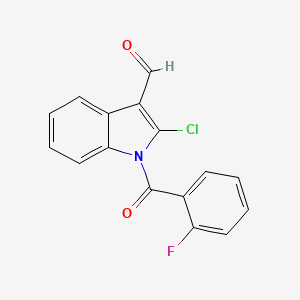
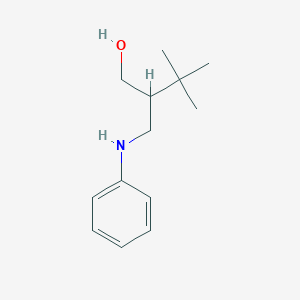
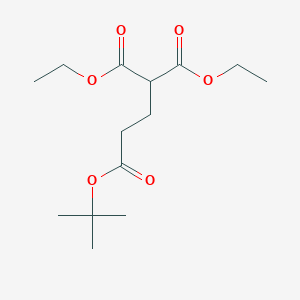

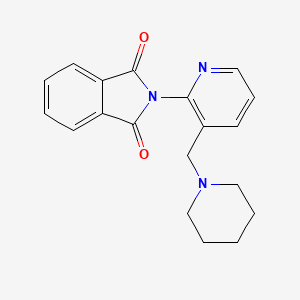
![[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)
